E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester
CAS No.:
Cat. No.: VC16800418
Molecular Formula: C16H17BF6O2
Molecular Weight: 366.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17BF6O2 |
|---|---|
| Molecular Weight | 366.1 g/mol |
| IUPAC Name | 2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H17BF6O2/c1-13(2)14(3,4)25-17(24-13)6-5-10-7-11(15(18,19)20)9-12(8-10)16(21,22)23/h5-9H,1-4H3 |
| Standard InChI Key | FNYGUDITBZMNGD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Properties
Molecular Characterization
The molecular formula of E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester is C₁₆H₁₇BF₆O₂, with a molecular weight of 366.1 g/mol. Its IUPAC name is 2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the pinacol ester moiety and the substituted phenyl group. The compound’s canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F, underscores its stereoelectronic configuration, which is critical for its reactivity.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇BF₆O₂ |
| Molecular Weight | 366.1 g/mol |
| IUPAC Name | 2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1073354-87-6 |
| Storage Conditions | 0–8°C |
| Purity | ≥95% |
The trifluoromethyl groups at the 3- and 5-positions of the phenyl ring induce significant electron-withdrawing effects, polarizing the vinylboronic ester moiety and enhancing its electrophilicity . This electronic modulation is pivotal for its performance in metal-catalyzed reactions.
Crystallographic and Spectroscopic Insights
While crystallographic data for this specific compound remains underexplored, analogous vinylboronic esters exhibit planar geometries around the boron atom, with bond lengths consistent with sp² hybridization . The pinacol ester group forms a five-membered dioxaborolane ring, which stabilizes the boron center against hydrolysis compared to unprotected boronic acids .
Synthesis and Manufacturing
Hydroboration-Esterification Pathways
The synthesis typically begins with the hydroboration of a substituted alkyne precursor, followed by esterification with pinacol. For example, treatment of 3,5-bis(trifluoromethyl)phenylacetylene with a borane reagent (e.g., BH₃·THF) under controlled temperatures (−78°C to 0°C) yields the intermediate vinylborane, which is subsequently esterified with pinacol in the presence of a dehydrating agent. Catalysts such as palladium or nickel complexes are often employed to enhance regioselectivity and reaction efficiency.
Purification and Quality Control
Purification is achieved via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures), followed by recrystallization from dichloromethane or toluene . Analytical techniques such as ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) confirm structural integrity, with typical purity levels exceeding 95% .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound excels in Suzuki-Miyaura couplings, reacting with aryl halides (e.g., bromobenzene) under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. The reaction proceeds via a transmetallation mechanism, where the boron atom transfers the vinyl group to the palladium center, followed by reductive elimination to yield the coupled product .
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
The electron-withdrawing trifluoromethyl groups accelerate transmetallation by increasing the electrophilicity of the boron center, enabling coupling with deactivated aryl halides that are otherwise unreactive .
Applications in Medicinal Chemistry
In drug discovery, this reagent facilitates the synthesis of trifluoromethylated stilbene analogs, which are explored as kinase inhibitors and antimicrobial agents. For instance, coupling with heteroaryl halides generates biaryl structures that mimic natural product scaffolds .
Stability and Decomposition Pathways
Hydrolytic Stability
While the pinacol ester group confers partial protection against hydrolysis, the compound remains susceptible to protodeboronation under acidic or basic conditions. Kinetic studies reveal that the five-membered dioxaborolane ring undergoes hydrolysis via a two-step process: (1) ring opening to form the boronic acid, followed by (2) protodeboronation to release the parent arene . The half-life of the ester in aqueous solution (pH 7, 25°C) exceeds 48 hours, compared to <1 hour for the unprotected boronic acid .
Thermal Decomposition
At elevated temperatures (>100°C), the compound decomposes via β-hydride elimination, generating boron-containing byproducts and gaseous hydrogen fluoride. Thermogravimetric analysis (TGA) indicates onset decomposition at 120°C.
Recent Research Advancements
Mechanistic Studies
Recent in situ ¹⁹F NMR investigations have elucidated the kinetic profile of transmetallation steps in Suzuki-Miyaura reactions, revealing that the rate-determining step involves dissociation of the palladium–halide complex . These findings inform the design of optimized catalytic systems for stereoselective couplings.
Novel Reaction Platforms
Emerging applications include photoinduced borylation reactions, where the compound serves as a boron source in C–H functionalization reactions under visible-light irradiation. This methodology enables the synthesis of boron-containing polymers with tunable optoelectronic properties .
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